Fosfadecin

概要

説明

Fosfadecin is a nucleotide antibiotic produced by the bacterium Pseudomonas viridiflava PK-5. It is known for its antibacterial properties against both Gram-positive and Gram-negative bacteria.

準備方法

Synthetic Routes and Reaction Conditions: Fosfadecin is isolated from the culture filtrates of Pseudomonas viridiflava PK-5. The isolation process involves several chromatographic techniques, including adsorption, gel filtration, and ion exchange resins. The chemical structure of this compound is determined through spectroscopic and degradation studies .

Industrial Production Methods: The industrial production of this compound involves the fermentation of Pseudomonas viridiflava PK-5. The bacteria are cultured in a suitable medium, and the antibiotic is extracted from the culture filtrate. The purification process includes multiple chromatographic steps to ensure high purity and yield .

化学反応の分析

Types of Reactions: Fosfadecin undergoes various chemical reactions, including hydrolysis and enzymatic degradation. It can be hydrolyzed to generate fosfomycin and a new antibiotic, fosfoxacin .

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed using acidic or basic conditions to yield fosfomycin.

Enzymatic Degradation: Specific enzymes can catalyze the degradation of this compound to produce fosfomycin and fosfoxacin.

Major Products:

Fosfomycin: A well-known antibiotic used to treat bacterial infections.

Fosfoxacin: A new antibiotic with potential antibacterial properties.

科学的研究の応用

Fosfadecin has several scientific research applications, including:

Chemistry: Studying the chemical structure and reactivity of nucleotide antibiotics.

Biology: Investigating the biological pathways and mechanisms of action of nucleotide antibiotics.

Medicine: Exploring the potential use of this compound as an antibiotic to treat bacterial infections.

Industry: Developing new methods for the industrial production of nucleotide antibiotics.

作用機序

Fosfadecin exerts its antibacterial effects by inhibiting bacterial cell wall biosynthesis. It is hydrolyzed to produce fosfomycin, which binds covalently to the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This binding inactivates the enzyme, preventing the synthesis of peptidoglycan, an essential component of the bacterial cell wall .

類似化合物との比較

Fosfomycin: A broad-spectrum antibiotic that inhibits bacterial cell wall synthesis.

Fosfoxacin: A new antibiotic produced from the hydrolysis of fosfadecin.

Comparison: this compound is unique in its ability to be hydrolyzed into two different antibiotics, fosfomycin and fosfoxacinThis dual functionality makes this compound a valuable compound for further research and development .

生物活性

Fosfadecin, a phosphonic acid antibiotic, has garnered attention due to its unique mechanism of action and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its antibacterial properties, biosynthesis, resistance mechanisms, and clinical implications.

This compound operates primarily by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which plays a crucial role in peptidoglycan biosynthesis in bacterial cell walls. By mimicking phosphoenolpyruvate (PEP), this compound covalently binds to MurA, effectively blocking the synthesis of peptidoglycan and leading to bacterial cell lysis. This mechanism is particularly effective against Gram-positive and some Gram-negative bacteria, making this compound a valuable agent in treating infections caused by multidrug-resistant pathogens .

2. Antibacterial Spectrum

This compound exhibits a broad spectrum of antibacterial activity. It has been shown to be effective against various strains of Escherichia coli , Enterococcus faecalis , and Pseudomonas aeruginosa . The following table summarizes the susceptibility of different bacterial strains to this compound:

| Bacterial Strain | Susceptibility | Notes |

|---|---|---|

| E. coli | Sensitive | Commonly treated with this compound |

| Enterococcus faecalis | Sensitive | Effective in urinary tract infections |

| Pseudomonas aeruginosa | Variable | Efficacy increases when combined with other antibiotics |

| Acinetobacter spp. | Resistant | Generally shows resistance to this compound |

3. Biosynthesis

The biosynthetic pathway of this compound involves several enzymatic steps that convert phosphoenolpyruvate into the active antibiotic form. Key enzymes include:

- PnPy Decarboxylase : Converts phosphonopyruvate (PnPy) to phosphonoacetaldehyde.

- Hydroxymethylphosphonate Synthase : Facilitates the formation of 2-hydroxyethylphosphonate.

- Epoxide Formation : Involves radical S-adenosylmethionine methyltransferase, which catalyzes the final steps leading to the active compound.

Recent studies have identified distinct biosynthetic gene clusters in various bacterial species, indicating a complex evolutionary background for this compound production .

4. Resistance Mechanisms

Despite its efficacy, resistance to this compound can occur through several mechanisms:

- Loss of Active Transport : Bacteria may lose the transport systems necessary for this compound uptake.

- Target Modification : Mutations in the MurA enzyme can reduce binding affinity for this compound.

- Efflux Pumps : Some bacteria may develop efflux mechanisms that expel the antibiotic before it can exert its effects.

Interestingly, clinical observations suggest that while resistance can develop in vitro, it is rarely seen during treatment due to the fitness cost associated with resistant mutations .

5. Clinical Applications and Case Studies

This compound has been primarily used in treating urinary tract infections (UTIs), particularly those caused by resistant strains of bacteria. A notable case study involved a patient with recurrent UTIs caused by multidrug-resistant E. coli, where this compound was administered successfully as part of a combination therapy regimen, leading to significant clinical improvement.

In another study focusing on hospitalized patients with complicated UTIs, this compound demonstrated superior efficacy compared to traditional antibiotics, highlighting its potential role in managing resistant infections .

6. Future Directions

The growing concern over antibiotic resistance necessitates further research into this compound's applications beyond UTIs. Investigations are ongoing into its effectiveness against other resistant pathogens and potential formulations for intravenous use in severe infections.

特性

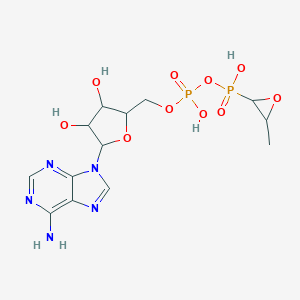

IUPAC Name |

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(3-methyloxiran-2-yl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O10P2/c1-5-13(26-5)29(21,22)28-30(23,24)25-2-6-8(19)9(20)12(27-6)18-4-17-7-10(14)15-3-16-11(7)18/h3-6,8-9,12-13,19-20H,2H2,1H3,(H,21,22)(H,23,24)(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKKASKVRUMAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)P(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80923602 | |

| Record name | 9-[5-O-(Hydroxy{[hydroxy(3-methyloxiran-2-yl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120909-50-4 | |

| Record name | Fosfadecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120909504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[5-O-(Hydroxy{[hydroxy(3-methyloxiran-2-yl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。